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molecular formula C12H14O2 B8703532 3-Methyl-2-(2-methyl-1-propenyl)benzoic acid

3-Methyl-2-(2-methyl-1-propenyl)benzoic acid

Cat. No. B8703532
M. Wt: 190.24 g/mol
InChI Key: NLDUBVFNXUQBSZ-UHFFFAOYSA-N
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Patent
US08569535B2

Procedure details

A solution of the 3-methyl-2-(2-methyl-1-propenyl)benzoic acid ethyl ester (290) (3 g-0.014 mol) in MeOH (50 mL) is treated with 2N NaOH (10 mL) and refluxed for 6 h. The solvent is removed in vacuo and the residue diluted with water (75 mL). The aqueous phase is extracted with EtOAc (30 mL) and then separated and acidified to pH 2-3 with concentrated HCl. The solid precipitated is extracted into EtOAc (3×50 mL). The extracts are washed with water (2×30 mL) and brine (2×30 mL), and dried over MgSO4 and concentrated in vacuo to give the product as white solid (2.0 g, 75%).
Name
3-methyl-2-(2-methyl-1-propenyl)benzoic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
75%

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:16])[C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([CH3:11])[C:6]=1[CH:12]=[C:13]([CH3:15])[CH3:14])C.[OH-].[Na+]>CO>[CH3:11][C:7]1[C:6]([CH:12]=[C:13]([CH3:15])[CH3:14])=[C:5]([CH:10]=[CH:9][CH:8]=1)[C:4]([OH:16])=[O:3] |f:1.2|

Inputs

Step One
Name
3-methyl-2-(2-methyl-1-propenyl)benzoic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C1=C(C(=CC=C1)C)C=C(C)C)=O
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 6 h
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
ADDITION
Type
ADDITION
Details
the residue diluted with water (75 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with EtOAc (30 mL)
CUSTOM
Type
CUSTOM
Details
separated
CUSTOM
Type
CUSTOM
Details
The solid precipitated
EXTRACTION
Type
EXTRACTION
Details
is extracted into EtOAc (3×50 mL)
WASH
Type
WASH
Details
The extracts are washed with water (2×30 mL) and brine (2×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC=1C(=C(C(=O)O)C=CC1)C=C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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